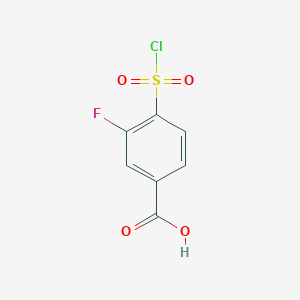![molecular formula C22H21N5OS B2827456 3-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 832090-80-9](/img/structure/B2827456.png)
3-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a 1,2,4-triazole ring, an indole ring, and a thioether linkage. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds have been synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. This could be analyzed using techniques such as NMR and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the triazole ring might undergo reactions with electrophiles or nucleophiles, and the thioether linkage could be susceptible to oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups could affect its solubility in different solvents .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Research has demonstrated the microwave-assisted synthesis of novel compounds with indole moieties, including triazole and thiadiazole derivatives, showing significant antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (Gomha & Riyadh, 2011).
Novel Indole Derivatives Synthesis
Ultrasound-assisted synthesis techniques have led to the creation of novel indole derivatives that include 1,3,4-oxadiazole and 1,2,4-triazole moieties. Some of these compounds have exhibited excellent antibacterial activity against common pathogens, highlighting their potential in medicinal chemistry for therapeutic applications (Shi, Zhao, Huang, & Fu, 2015).
Structural Analysis and Molecular Studies
The molecular structure, Hirshfeld analysis, and DFT studies of new triazolyl-indole derivatives provide deep insights into their chemical properties and interactions. Such studies are crucial for understanding the potential biological activity and designing compounds with desired characteristics (Boraei, Soliman, Haukka, & Barakat, 2021).
Palladium-Catalyzed Reactions
The palladium-catalyzed synthesis and functionalization of indoles represent a vital area of research in organic chemistry. This approach has been used to develop biologically active compounds, showcasing the importance of such methodologies in drug discovery and development (Cacchi & Fabrizi, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c1-2-26-21(17-13-23-18-9-5-4-8-16(17)18)24-25-22(26)29-14-20(28)27-12-11-15-7-3-6-10-19(15)27/h3-10,13,23H,2,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWUVZMPUMHAQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorobenzyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2827374.png)

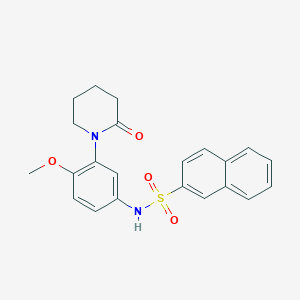

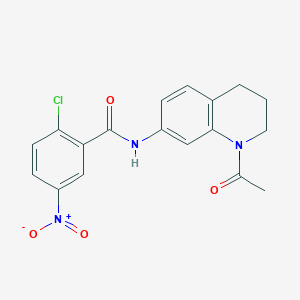
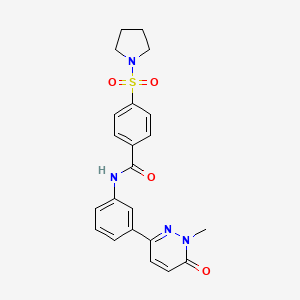
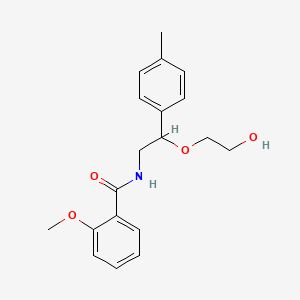
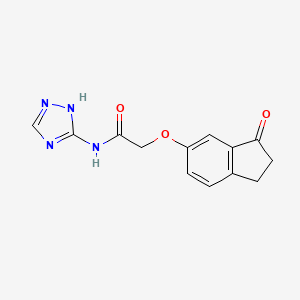
![(E)-methyl 2-(5,6-dimethoxy-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2827386.png)
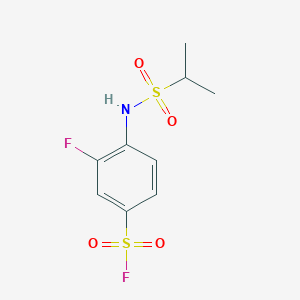
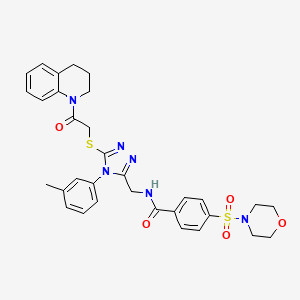
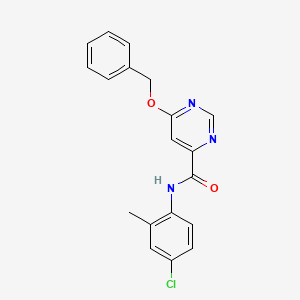
![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine](/img/structure/B2827392.png)
